{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Description
"{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid" is a 1,3,4-thiadiazole derivative characterized by a 5-(4-methoxyphenyl)aminocarbonyl substituent and a 2-[(methylthio)acetic acid] side chain. The 1,3,4-thiadiazole core is a heterocyclic ring known for its electron-deficient nature, enabling diverse biological interactions . The 4-methoxyphenyl group enhances lipophilicity and may facilitate receptor binding via electron-donating effects, while the acetic acid moiety improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(22-13)6-21-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCGFFIITWXKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N3O4S2, with a molecular weight of 339.39 g/mol. The structure features a thiadiazole ring which contributes to its biological activity through various mechanisms.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. The compound in focus has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Shigella flexneri | Inhibitory | |
| Candida albicans | Inhibitory | |
| Escherichia coli | Moderate |
Studies indicate that this compound exhibits moderate to good activity compared to standard antibiotics like ampicillin and antifungal agents such as amphotericin B .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound’s cytotoxic effects were evaluated against several cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The structure-activity relationship indicates that modifications on the phenyl ring significantly influence the anticancer activity . Notably, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Research suggests that the mechanism behind the anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, docking studies have indicated strong interactions with specific protein targets involved in cell proliferation.
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory activities. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo models.
Table 3: Anti-inflammatory Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced edema model | Significant reduction in swelling | |
| LPS-stimulated macrophages | Decreased cytokine production |
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that compounds with a thiadiazole scaffold can significantly enhance pro-apoptotic protein levels while reducing anti-apoptotic proteins, thus promoting apoptosis in cancer cells. For instance, one study demonstrated that a related thiadiazole compound increased BAX levels by six-fold while decreasing Bcl-2 levels by 6.2-fold, suggesting a strong potential for developing anticancer drugs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway .
Antimicrobial Properties
Thiadiazole derivatives have shown broad-spectrum antimicrobial activity. The compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. A review of nitrogen and sulfur-containing heterocycles revealed that thiadiazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for new drug development . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antimicrobial potency while reducing toxicity.
Anti-inflammatory and Analgesic Effects
Thiadiazole compounds are also recognized for their anti-inflammatory and analgesic properties. Studies have indicated that certain derivatives exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating conditions associated with chronic inflammation . This activity is crucial in developing new therapeutic agents for diseases such as arthritis and other inflammatory disorders.
Antidiabetic Potential
The compound has been evaluated for its anti-diabetic activity by inhibiting the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. Some derivatives have shown promising results compared to standard drugs, indicating their potential as therapeutic agents in managing diabetes . Molecular docking studies further support these findings, suggesting that these compounds can effectively bind to the target enzyme.
Antiviral Activity
Recent investigations have explored the antiviral potential of thiadiazole derivatives against viruses such as SARS-CoV-2. Certain synthesized compounds demonstrated promising binding affinities to viral targets, suggesting their utility in developing antiviral therapies . The ongoing research into their mechanisms of action could lead to novel treatments for viral infections.
Antitubercular and Antileishmanial Activities
Thiadiazole derivatives have also been studied for their antitubercular properties against multidrug-resistant strains of Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory effects comparable to standard treatments . Similarly, research into antileishmanial activity has shown that certain thiadiazole derivatives can effectively inhibit Leishmania species, offering potential leads for new treatments against parasitic infections .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in substituents on the phenyl ring and the side chain. Key comparisons include:
- Side Chain Modifications : Replacing the acetic acid with esters (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) reduces solubility but may improve membrane permeability . The thiol (-SH) in 5-mercapto derivatives increases redox reactivity, useful in prodrug designs .
Physicochemical Properties
The acetic acid group confers better aqueous solubility (~1–5 mg/mL) than methyl or chloro analogues, which may require formulation aids for in vivo use .
Structure-Activity Relationship (SAR)
- Phenyl Substituents :
- Side Chain :
- Acetic Acid : Improves solubility and ionizability, critical for pharmacokinetics.
- Thiol (-SH) : Increases reactivity but reduces stability.
- Esters/Amides : Enhance bioavailability but require metabolic activation .
Q & A
Q. Docking Workflow :
- Rigid Receptor Preparation : Use OPLS-AA force fields for protein optimization.
- Flexible Ligand Sampling : Glide’s Monte Carlo refinement accounts for torsional flexibility, improving pose accuracy (<1 Å RMSD in 50% of cases) .
Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank binding affinities.
- Data Reference : Thiadiazole derivatives exhibit strong docking scores (-9.5 kcal/mol) against DHFR, correlating with in vitro IC₅₀ values .
Q. How do substituents on the thiadiazole and phenyl rings influence structure-activity relationships (SAR) for antimicrobial activity?
- Methodology :
- Substituent Variation : Compare 4-methoxy (current compound) vs. 3,4-dimethoxy or halogenated phenyl groups.
- Activity Trends : Para-methoxy groups enhance membrane permeability, while electron-withdrawing groups (e.g., Cl) improve target binding .
- Data Table :
| Substituent | MIC (μg/mL) vs. S. aureus | LogP |
|---|---|---|
| 4-OCH₃ | 3.2 | 2.1 |
| 3,4-(OCH₃)₂ | 1.8 | 2.5 |
| 4-Cl | 2.5 | 2.8 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Standardized Protocols : Control variables like inoculum size, solvent (DMSO vs. saline), and incubation time.
- Meta-Analysis : Cross-reference datasets from analogous compounds (e.g., triazole-thiadiazole hybrids) to identify outliers .
- Case Study : Discrepancies in antifungal IC₅₀ values (2–10 μM) may arise from differential expression of efflux pumps in fungal strains .
Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Esterification : Replace the acetic acid moiety with methyl esters to enhance lipophilicity (LogP increase by ~0.5 units) .
- Pro-drug Approaches : Introduce hydrolyzable groups (e.g., morpholinomethylene) for controlled release .
- Data Reference : Ester derivatives show 2-fold higher bioavailability in murine models compared to parent acids .
Stability and Reproducibility
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodology :
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.
- Key Finding : The compound is stable at pH 5–7 (≤5% degradation over 72 hours) but hydrolyzes rapidly in alkaline conditions (pH >9) .
- Recommendation : Store at 4°C in amber vials to prevent photolytic cleavage of the thiadiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
